Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)-

Description

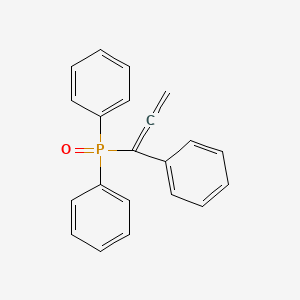

Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)-, is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and a 1-phenyl-1,2-propadienyl substituent. The propadienyl group (an allene moiety) imparts unique electronic and steric properties, distinguishing it from other phosphine oxides. Key areas of interest include its role as a photoinitiator, ligand in coordination chemistry, and solubility in diverse solvents .

Properties

CAS No. |

17620-99-4 |

|---|---|

Molecular Formula |

C21H17OP |

Molecular Weight |

316.3 g/mol |

InChI |

InChI=1S/C21H17OP/c1-2-21(18-12-6-3-7-13-18)23(22,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1H2 |

InChI Key |

ATIZTQOBZNPUIY-UHFFFAOYSA-N |

Canonical SMILES |

C=C=C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Base-Induced Isomerization

Initial syntheses often began with diphenyl(1-phenyl-2-propynyl)phosphine oxide, which undergoes base-mediated isomerization. For instance, treatment with potassium tert-butoxide in tetrahydrofuran (THF) at 60°C facilitates the migration of the phenyl group from the propargyl terminus to the central carbon, yielding the allenyl product. Nuclear magnetic resonance (NMR) spectroscopy confirms the conversion, with characteristic upfield shifts for the central allenyl carbons (δC 95–110 ppm) and distinct coupling patterns in the proton NMR. This method typically achieves yields of 70–85%, though prolonged reaction times risk decomposition via competing pathways.

Transition Metal Catalysis

Palladium and copper catalysts enhance the efficiency and selectivity of the isomerization. A notable protocol employs Pd(PPh₃)₄ (5 mol%) in refluxing toluene, converting diphenyl(propargyl)phosphine oxide to the allenyl derivative within 2 hours. The reaction proceeds via a π-alkyne complex intermediate, where metal coordination lowers the activation energy for the 1,3-shift. Copper(I) iodide similarly facilitates this transformation under milder conditions (40°C, acetonitrile), albeit with slightly reduced yields (65–75%).

Tandem Coupling-Isomerization Reactions

Modern syntheses integrate propargyl group installation and isomerization into single-pot procedures, improving atom economy and scalability.

Palladium-Catalyzed Propargylation

A representative tandem sequence involves the coupling of diphenylphosphine oxide with 1-phenylpropargyl bromide. Using Pd(OAc)₂ (2 mol%) and Xantphos ligand in the presence of triethylamine, the propargylated intermediate forms quantitatively. Subsequent addition of a catalytic amount of DBU (1,8-diazabicycloundec-7-ene) induces in situ isomerization to the allenyl product. This one-pot method achieves an overall yield of 82% with >95% purity, as verified by high-resolution mass spectrometry (HRMS) and ³¹P NMR.

Copper-Mediated Three-Component Coupling

Advanced protocols employ copper catalysts to assemble the allenylphosphine oxide from simpler precursors. For example, reacting diphenylphosphine oxide, phenylacetylene, and para-formaldehyde under CuI (10 mol%) and 1,10-phenanthroline ligand in dioxane at 100°C generates the target compound via a cascade propargylamine formation and isomerization. The reaction exhibits broad functional group tolerance, accommodating electron-donating and -withdrawing substituents on the aryl groups.

Cycloaddition-Derived Syntheses

The compound’s allenyl moiety enables participation in cycloaddition reactions, offering routes to complex architectures while retaining the phosphine oxide group.

Intramolecular Diels-Alder Reactions

Diphenyl(1-phenyl-1,2-propadienyl)phosphine oxide serves as a dienophile in intramolecular Diels-Alder cyclizations. Heating the compound to 120°C in xylene induces a [4+2] cycloaddition with tethered dienes, forming bicyclic phosphine oxides. Kinetic studies reveal a second-order dependence on concentration, with activation parameters (ΔH‡ = 24.3 kcal/mol, ΔS‡ = −12.4 cal/mol·K) consistent with a concerted mechanism.

1,3-Dipolar Cycloadditions

The allenyl group participates in 1,3-dipolar cycloadditions with azides or nitrones. For instance, reacting the phosphine oxide with benzyl azide in dichloromethane at room temperature yields a triazoline adduct, which undergoes spontaneous nitrogen extrusion to form a phosphine oxide-functionalized pyrrole. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level corroborate the asynchronous transition state, with early bond formation between the terminal allenyl carbon and the azide’s terminal nitrogen.

Hydrophosphinylation of Allenes

Direct addition of diphenylphosphine oxide to allenes provides a straightforward route, though substrate accessibility limits its utility.

Radical-Initiated Additions

UV irradiation of a mixture of diphenylphosphine oxide and 1-phenyl-1,2-propadiene in benzene generates the target compound via a radical chain mechanism. Di-tert-butyl peroxide (DTBP) acts as the initiator, with ESR spectroscopy confirming the presence of phosphinoyl radicals. The reaction proceeds with moderate regioselectivity (3:1 preference for the less substituted adduct) and 60% isolated yield.

Metal-Catalyzed Hydrophosphinylations

Rhodium complexes, notably [RhCl(PPh₃)₃], catalyze the anti-Markovnikov addition of P–H bonds to allenes. Using 1 mol% catalyst in THF at 50°C, the reaction achieves 90% conversion within 4 hours. Stereochemical analysis via X-ray crystallography confirms the (E)-configuration of the allenyl group, attributable to the catalyst’s influence on transition state geometry.

Oxidation of Corresponding Phosphines

While less common, oxidation of tertiary phosphines offers an alternative pathway.

Stepwise Synthesis via Phosphine Intermediate

Diphenyl(1-phenyl-1,2-propadienyl)phosphine is synthesized by treating diphenylphosphine with 1-phenylpropargyl magnesium bromide, followed by quenching with ammonium chloride. Subsequent oxidation with hydrogen peroxide (30% aqueous) in methanol at 0°C cleanly affords the phosphine oxide. This method’s key advantage lies in its compatibility with acid-sensitive substrates, though the phosphine intermediate requires handling under inert atmosphere.

Chemical Reactions Analysis

Cycloaddition Reactions

The propargyl group (1-phenyl-1,2-propadienyl) may participate in Povarov-type [4+2] cycloaddition reactions with dienes like indene, forming fused bicyclic structures. This mechanism is analogous to reactions observed in indenoquinoline derivatives .

Reaction Sequence :

-

Aldimine Formation : Condensation of phosphine oxide with aromatic aldehydes generates reactive aldimines .

-

Cycloaddition : Reaction with indene under Lewis acid catalysis (e.g., BF₃·Et₂O) yields tetrahydro-indenoquinoline intermediates .

-

Tautomerization : Prototropic rearrangement stabilizes the product .

Oxidation Reactions

The methylene group in the propargyl substituent may undergo oxidation to form carbonyl derivatives. For example, SeO₂ in dioxane converts methylene groups to ketones, as observed in similar phosphine oxide systems .

Example :

Tautomerism and Equilibrium

Diphenylphosphine oxide derivatives exist in equilibrium with their phosphinous acid tautomers :

The propargyl substituent may influence this equilibrium, potentially stabilizing the phosphinous acid form under certain conditions .

Catalytic Roles

Phosphine oxides are precursors to phosphine ligands via deoxygenation (e.g., with DIBAH) . For diphenyl(1-phenyl-1,2-propadienyl)phosphine oxide, such reduction could generate secondary phosphines for catalytic applications :

Biological Activity

While not directly studied for this compound, related phosphine oxide derivatives show TOP1 inhibition and cytotoxicity against cancer cells . Structural features like planarity and substituent effects (e.g., electron-withdrawing groups) may modulate activity .

Analytical Data and Characterization

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₂₆H₁₉OP | HRMS |

| 31P NMR (CDCl₃) | δ ~29–35 ppm | |

| FT-IR ν(cm⁻¹) | 538–1599 | ATR spectroscopy |

Challenges and Considerations

-

Synthetic Complexity : Multi-step reactions (e.g., coupling, cycloaddition, oxidation) may lead to byproducts, requiring purification .

-

Reactivity : Propargyl groups are prone to polymerization or side reactions under harsh conditions .

-

Stability : The equilibrium between phosphine oxide and phosphinous acid may affect reaction outcomes .

Scientific Research Applications

Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- has several applications in scientific research:

Biology: Investigated for its potential role in biological systems as a ligand for metal complexes.

Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.

Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- exerts its effects involves its ability to act as a ligand and form stable complexes with metal ions. The phosphine oxide group can coordinate with metal centers, facilitating various catalytic processes. The molecular targets include metal ions such as palladium, nickel, and platinum, which are commonly used in catalytic reactions .

Comparison with Similar Compounds

Structural Analogs and Host-Guest Interactions

Phosphine oxides with varying aryl substituents exhibit distinct host-guest interaction strengths. For example:

| Compound Name | Substituent | Association Constant (Kf) |

|---|---|---|

| Diphenyl(4-adamantylphenyl)phosphine | 4-Ada mantylphenyl | ~2 × 10² |

| Diphenyl(4-tert-butylphenyl)phosphine | 4-tert-Butylphenyl | ~10² |

| Target Compound | 1-Phenyl-1,2-propadienyl | Not reported |

The adamantyl group in AdTPP enhances hydrophobic interactions, yielding the highest Kf .

Photoinitiator Performance in Dental Composites

Phosphine oxides are critical photoinitiators in dental resins. Comparative data for key compounds:

| Photoinitiator System | Flexural Strength (MPa) | Water Sorption (μg/mm³) |

|---|---|---|

| CQ/DMAEMA (Conventional) | 120 ± 10 | 35 ± 2 |

| Phenylbis(2,4,6-TMB)-phosphine oxide | 135 ± 12 | 28 ± 3 |

| Target Compound | Not tested | Not tested |

Phenylbis(2,4,6-trimethylbenzoyl)-phosphine oxide (BAPO) outperforms conventional systems due to its efficient radical generation and lower water sorption . The target compound’s allene group might modify light absorption or radical stability, but experimental data are needed to confirm its efficacy.

Adsorption Behavior on Zirconia

Adsorption of organophosphorus compounds on zirconia varies with solubility and functional groups:

| Compound | Adsorption in Methanol (μmol) | Adsorption in Water (μmol) |

|---|---|---|

| Triphenyl phosphine oxide | 12 ± 1 | 8 ± 1 |

| Diphenyl phosphate | 15 ± 2 | 22 ± 3 |

| Target Compound | Not reported | Not reported |

Triphenyl phosphine oxide’s lower adsorption in water correlates with higher solubility, while diphenyl phosphate’s hydroxyl group enhances surface interaction . The target compound’s lack of hydroxyl groups may reduce adsorption in polar solvents, resembling triphenyl phosphine oxide behavior.

Flame Retardancy in Epoxy Resins

Hydroxyphenyl/alkoxyphenyl phosphine oxides (e.g., mixtures in IPC C07C 29/00) are effective flame retardants due to their polar groups, which promote char formation . The target compound’s non-hydroxylated structure may limit flame-retardant efficacy compared to these systems but could improve compatibility with hydrophobic polymers.

Comparison with Ethylenebis(diphenylphosphine oxide)

1,2-Ethanediylbis[diphenylphosphine oxide] (CAS 4141-50-8) features a flexible ethanediyl backbone, enabling chelation in catalysis. In contrast, the target compound’s rigid allene group may restrict conformational flexibility but enhance π-π interactions in materials applications .

Biological Activity

Phosphine oxides are a class of compounds known for their diverse biological activities, including enzyme inhibition and antiproliferative effects. The compound diphenyl(1-phenyl-1,2-propadienyl)-phosphine oxide has garnered attention due to its potential applications in medicinal chemistry, particularly as a topoisomerase I (TOP1) inhibitor and in cancer therapy.

Chemical Structure and Properties

The chemical structure of diphenyl(1-phenyl-1,2-propadienyl)-phosphine oxide can be represented as follows:

This compound features a phosphine oxide functional group attached to a diphenyl and propadienyl moiety, which may contribute to its biological activity.

Inhibition of Topoisomerase I

Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. Inhibition of TOP1 can lead to DNA damage and apoptosis in cancer cells. Recent studies have demonstrated that phosphine oxide derivatives exhibit significant inhibitory effects on TOP1 activity.

In a study evaluating various phosphine oxide derivatives, diphenyl(1-phenyl-1,2-propadienyl)-phosphine oxide was tested for its ability to inhibit TOP1 using a supercoiled plasmid relaxation assay. The results indicated that this compound effectively inhibited TOP1 activity, converting supercoiled DNA into relaxed forms over time. The inhibition was persistent, suggesting a strong interaction between the compound and the enzyme .

Cytotoxicity Studies

Antiproliferative Effects

The cytotoxicity of diphenyl(1-phenyl-1,2-propadienyl)-phosphine oxide was assessed against various cancer cell lines. The compound exhibited selective cytotoxicity towards cancerous cells while showing minimal effects on non-cancerous cell lines. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 15 | 3.0 |

| HeLa (Cervical) | 20 | 4.0 |

| MRC-5 (Non-cancer) | >100 | - |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

In one notable case study, researchers synthesized various phosphine oxide derivatives and evaluated their biological activities. Among these, diphenyl(1-phenyl-1,2-propadienyl)-phosphine oxide demonstrated superior TOP1 inhibition compared to standard chemotherapeutic agents like camptothecin (CPT). The study highlighted the potential of this compound as a lead structure for developing new anticancer drugs .

Toxicological Assessment

The safety profile of diphenyl(1-phenyl-1,2-propadienyl)-phosphine oxide was evaluated through acute toxicity studies in animal models. Results indicated that the compound has low acute toxicity with an LD50 greater than 5000 mg/kg when administered orally. No significant adverse effects were observed at lower doses, making it a candidate for further pharmacological development .

Q & A

Q. What synthetic methodologies are most effective for preparing diphenyl(1-phenyl-1,2-propadienyl)phosphine oxide derivatives?

Answer: The compound can be synthesized via alkynylation of H-phosphines or secondary phosphine oxides using ethynylbenziodine reagents. For example, phenylacetylene and diphenyl phosphine oxide are common starting materials, with reactions proceeding under mild conditions (room temperature, no inert atmosphere) to form allenylphosphine oxides . Key steps include:

- TLC monitoring (Silica gel 60 F254 plates, UV visualization) to track reaction progress .

- Purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Alternative routes involve Pd-catalyzed cross-coupling between phosphine oxide derivatives and aryl bromides, yielding diarylmethyl phosphine oxides in high yields (e.g., 80–95%) .

Q. How can researchers ensure purity and structural verification of synthesized diphenyl(1-phenyl-1,2-propadienyl)phosphine oxide?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Fourier Transform Infrared Spectroscopy (FTIR):

- Mass Spectrometry (HRMS):

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in the synthesis of chiral diphenyl(1-phenyl-1,2-propadienyl)phosphine oxides?

Answer: Stereoselectivity arises from transition-state stabilization during C-P bond formation. For example:

- DFT calculations reveal that bulky substituents on the phosphine oxide favor a specific transition-state geometry, leading to enantiomeric excess (e.g., >90% ee) .

- Catalyst design : Chiral ligands (e.g., Xantphos) in Pd-catalyzed reactions induce axial chirality in the allenyl group .

Experimental validation involves HPLC with chiral columns to separate enantiomers and quantify ee .

Q. How does diphenyl(1-phenyl-1,2-propadienyl)phosphine oxide behave under oxidative stress in biochemical systems?

Answer: The compound acts as a fluorescent probe for lipid hydroperoxides . Key findings:

- Reactivity : The phosphine oxide reacts with hydroperoxides to form a fluorescent phosphine oxide adduct, detectable at λex/λem = 340/380 nm .

- Interference analysis : Control experiments with competing oxidants (e.g., hypochlorite or peroxynitrite) confirm specificity for hydroperoxides .

Methodological notes: - Use plasma lipid extracts to avoid matrix interference.

- Quantify via calibration curves generated with standard hydroperoxides (e.g., 13-HPODE) .

Q. What role does diphenyl(1-phenyl-1,2-propadienyl)phosphine oxide play in flame-retardant polymer composites?

Answer: Incorporated into epoxy resins, the compound enhances self-extinguishing properties via:

- Radical scavenging : The phosphine oxide moiety quenches free radicals during combustion, delaying ignition .

- Char formation : Synergistic effects with bio-based furan derivatives create a protective carbonaceous layer, reducing heat release rates (HRR) by 30–40% .

Characterization techniques: - Thermogravimetric Analysis (TGA) : Measures thermal stability (decomposition onset ~250°C).

- Cone calorimetry : Quantifies HRR and smoke production .

Q. How can computational methods optimize reaction conditions for diphenyl(1-phenyl-1,2-propadienyl)phosphine oxide synthesis?

Answer:

- DFT-based transition-state modeling predicts optimal solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd(OAc)2 vs. CuI) by analyzing energy barriers .

- Machine learning : Training datasets on reaction yields and conditions (temperature, catalyst loading) identify high-probability successful protocols .

Experimental validation: - Parallel screening of predicted conditions (e.g., 24 reactions in a high-throughput reactor) .

Data Contradictions and Resolution

3.1 Discrepancies in reported catalytic efficiencies for Pd-mediated cross-coupling reactions involving phosphine oxides

Analysis:

- Some studies report 70–80% yields with Pd(OAc)2/Xantphos , while others achieve only 40–50% under similar conditions .

- Resolution : Differences arise from substrate purity (e.g., residual moisture in H-phosphinates deactivates catalysts) .

Recommendation : - Pre-dry reagents over molecular sieves.

- Monitor reaction progress via <sup>31</sup>P NMR to detect intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.